

UNC1215: A Highly Selective Probe with Minimal Kinase Cross-Reactivity

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Compound of Interest		
Compound Name:	UNC1215	
Cat. No.:	B611574	Get Quote

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results accurately. This guide provides a comprehensive overview of the cross-reactivity profile of **UNC1215**, a potent antagonist of the L3MBTL3 methyl-lysine reader domain, with a specific focus on its interaction with kinases.

UNC1215 is a well-characterized chemical probe designed to be a selective inhibitor of L3MBTL3, a member of the malignant brain tumor (MBT) family of proteins that recognize and bind to methylated lysine residues on histones, thereby playing a crucial role in transcriptional repression and chromatin organization.[1][2][3][4] While highly potent for its intended target, the utility of **UNC1215** in cellular and in vivo studies is critically dependent on its selectivity and minimal off-target effects, particularly against kinases, which are common off-targets for small molecule inhibitors.

Minimal Interaction with the Human Kinome

Extensive screening of **UNC1215** against a panel of diverse kinases has demonstrated its remarkable selectivity for its primary target, L3MBTL3, with minimal cross-reactivity across the kinome. The data consistently show that **UNC1215** does not significantly inhibit the activity of a wide range of kinases, underscoring its value as a specific tool for studying L3MBTL3 function.

Kinase Selectivity Data



A kinase selectivity panel was employed to assess the inhibitory activity of **UNC1215** against a diverse set of 50 kinases. At a concentration of 10 μ M, **UNC1215** exhibited less than 15% inhibition for 49 of the kinases tested.[5] The only notable, albeit weak, interaction was with FLT3, where 64% inhibition was observed at a 10 μ M concentration. This high degree of selectivity is a critical feature of a high-quality chemical probe.

Target Kinase	% Inhibition at 10 μM UNC1215
FLT3	64%
49 Other Kinases	< 15%

Selectivity Beyond Kinases

The selectivity of **UNC1215** has been evaluated against a broad spectrum of other protein families, further cementing its status as a specific L3MBTL3 probe.

- MBT Family Members: UNC1215 is over 50-fold more selective for L3MBTL3 compared to other members of the MBT family.
- Other Reader Domains: The probe has been tested against more than 200 other reader domains and has shown a high degree of selectivity.
- Other Epigenetic Targets: UNC1215 was found to be inactive against a panel of histone
 methyltransferases and showed no significant interaction with various bromodomains and
 lysine demethylases in differential scanning fluorimetry assays.

Experimental Protocols

The assessment of **UNC1215**'s kinase cross-reactivity was primarily conducted through kinase panel screening. The general workflow for such an assay is outlined below.

Kinase Panel Screening Protocol (General Methodology)

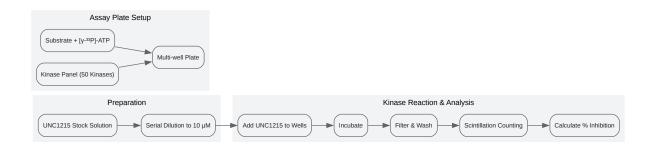
 Compound Preparation: UNC1215 is serially diluted to the desired screening concentration (e.g., 10 μM).



- Kinase Reaction Setup: Individual kinase reactions are prepared in a multi-well plate format. Each well contains a specific kinase, its corresponding substrate (peptide or protein), and ATP (often radiolabeled, e.g., [y-33P]-ATP).
- Incubation: **UNC1215** is added to the kinase reaction mixtures and incubated for a defined period to allow for any potential inhibitory activity.
- Detection of Kinase Activity: The extent of substrate phosphorylation is measured. In the
 case of radiolabeled ATP, this is typically done by capturing the phosphorylated substrate on
 a filter membrane and quantifying the incorporated radioactivity using a scintillation counter.
- Data Analysis: The percentage of kinase inhibition is calculated by comparing the kinase activity in the presence of UNC1215 to the activity in a control reaction without the compound.

Visualizing the Experimental Workflow and Biological Context

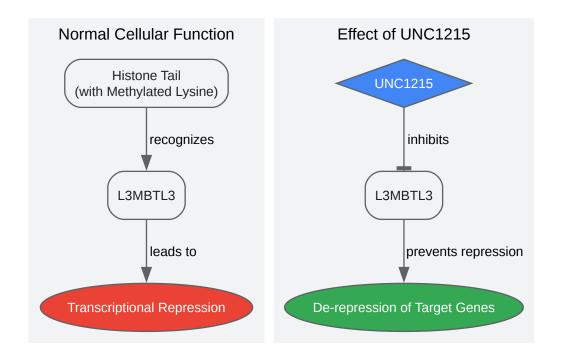
To further clarify the experimental approach and the biological role of **UNC1215**'s primary target, the following diagrams are provided.



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Caption: Workflow for Kinase Selectivity Profiling of UNC1215.



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Caption: UNC1215 Mechanism of Action on the L3MBTL3 Pathway.

Conclusion

The available data strongly support the conclusion that **UNC1215** is a highly selective chemical probe for L3MBTL3 with minimal cross-reactivity against a broad panel of kinases. This high degree of selectivity makes **UNC1215** a reliable tool for investigating the biological functions of L3MBTL3 without the confounding off-target effects often associated with less selective inhibitors. For researchers in the field of epigenetics and drug discovery, **UNC1215** serves as an exemplary chemical probe for dissecting the roles of methyl-lysine reader domains in health and disease.

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